molecular formula C11H17NO3S B077780 4-(Pentyloxy)benzene-1-sulfonamide CAS No. 1141-94-2

4-(Pentyloxy)benzene-1-sulfonamide

Cat. No. B077780
CAS RN: 1141-94-2
M. Wt: 243.32 g/mol
InChI Key: JFSAJYVAWXIPQG-UHFFFAOYSA-N
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Description

“4-(Pentyloxy)benzene-1-sulfonamide” is a type of sulfonamide, a group of synthetic antimicrobial agents that contain the sulfonamide group . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .


Synthesis Analysis

Sulfonamides can be synthesized through various methods. The most common method involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . In the case of “4-(Pentyloxy)benzene-1-sulfonamide”, it would have a pentyloxy group attached to the benzene ring.


Chemical Reactions Analysis

Sulfonamides, including “4-(Pentyloxy)benzene-1-sulfonamide”, can undergo various chemical reactions. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are not readily biodegradable and have potential to cause various side effects .

Mechanism of Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. Sulfonamides inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate and subsequently inhibiting bacterial DNA growth and cell division .

Future Directions

Sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their structure and pharmacological activities allow them to play a role in treating a diverse range of disease states . Therefore, the future directions of “4-(Pentyloxy)benzene-1-sulfonamide” could involve further exploration of its potential therapeutic uses and the development of new synthesis methods.

properties

IUPAC Name

4-pentoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSAJYVAWXIPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591098
Record name 4-(Pentyloxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)benzene-1-sulfonamide

CAS RN

1141-94-2
Record name 4-(Pentyloxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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